![molecular formula C9H8ClNO4 B1604561 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 80074-26-6](/img/structure/B1604561.png)

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Descripción general

Descripción

“5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” is a chemical compound with the linear formula C9H8ClNO4 . It’s a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .

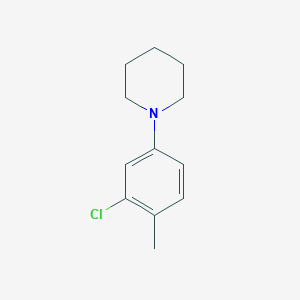

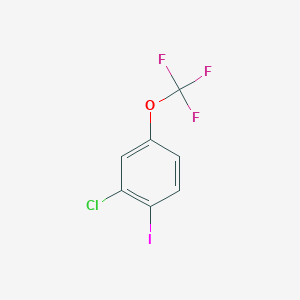

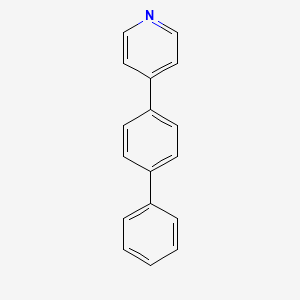

Molecular Structure Analysis

The molecular structure of “5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” can be represented by the SMILES string O=C(CCl)NC1=CC=C(O)C(C(O)=O)=C1 . The InChI representation is 1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) .

Physical And Chemical Properties Analysis

The molecular formula of “5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” is C9H8ClNO4 . It has an average mass of 229.617 Da and a monoisotopic mass of 229.014191 Da .

Aplicaciones Científicas De Investigación

Medicine: Anticancer Drug Synthesis

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is a potential precursor in the synthesis of anticancer drugs. Its structure allows for the creation of novel compounds that can be tested for their efficacy in inhibiting the growth of cancer cells. The compound’s ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry research .

Agriculture: Pesticide Development

In agriculture, this compound could be explored for the development of new pesticides. Its chloroacetyl group may interfere with the growth and reproduction of pests, providing a new approach to crop protection. Research into its effectiveness and safety could lead to innovative solutions for sustainable agriculture .

Material Science: Polymer Modification

The chemical structure of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid suggests potential applications in material science, particularly in polymer modification. Its reactive groups could be used to introduce new functionalities into polymeric materials, enhancing their properties for specific applications .

Environmental Science: Pollutant Degradation

Environmental science could benefit from the application of this compound in pollutant degradation processes. Its reactive moieties might be utilized to break down harmful substances in the environment, contributing to cleaner water and soil .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid could be used to study enzyme inhibition. By binding to active sites or altering enzyme conformation, it can help in understanding the mechanisms of action and potentially lead to the discovery of new inhibitors .

Pharmacology: Drug Delivery Systems

Pharmacologically, this compound could be investigated for its role in drug delivery systems. Its structure allows for conjugation with other pharmaceutical agents, possibly enhancing their delivery and efficacy while minimizing side effects .

Analytical Chemistry: Chromatography Standards

Analytical chemists might find 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid useful as a standard in chromatography. Its unique chemical signature can help in the calibration of instruments and the accurate quantification of substances in complex mixtures .

Chemical Synthesis: Organic Reaction Catalyst

Finally, in chemical synthesis, this compound could serve as a catalyst for organic reactions. Its chloroacetyl group might facilitate the formation of new bonds, aiding in the synthesis of diverse organic compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with enzymes such as carbonic anhydrases . These enzymes play a crucial role in maintaining pH and fluid balance in the body.

Mode of Action

It can be inferred from related compounds that it may form a coordination bond with its target, leading to changes in the target’s function . For instance, carbonic anhydrases bind to sulfonamides, forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme .

Biochemical Pathways

It is known that deacetylase enzymes, which catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are involved in various biochemical pathways .

Result of Action

Based on the potential interaction with enzymes like carbonic anhydrases, it could influence processes such as ph regulation and fluid balance .

Propiedades

IUPAC Name |

5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUIZLPXVSCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280641 | |

| Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80074-26-6 | |

| Record name | NSC17829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)